molecular formula C23H23NO5 B5580385 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No.: B5580385
M. Wt: 393.4 g/mol
InChI Key: NPCPCLNEDJZBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.15762283 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Azole-Quinoline Based Fluorophores

The compound 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has applications in the development of ESIPT-inspired azole-quinoline based fluorophores, showcasing its potential in photophysical studies. Researchers synthesized quinoline derivatives containing benzimidazole and benzothiazole moieties, exploring their photophysical behaviors across various solvent polarities using UV–vis and fluorescence spectroscopy. The studies indicated solvent polarity-dependent emission properties, with observations of dual emissions (normal and ESIPT emission) and large Stokes’ shifts. These fluorophores exhibited thermal stability up to 300°C, suggesting their utility in applications requiring high thermal resistance (Padalkar & Sekar, 2014).

Reactions of Heterocyclic Quinone Methides

Another significant application involves the reactions of heterocyclic quinone methides, highlighting the compound's versatility in organic synthesis. The study demonstrated the synthesis and dimerization reactions of quinone methides, which can further react with various compounds to produce Diels-Alder cycloaddition products. This research underscores the compound's role in synthesizing complex organic molecules, contributing to the field of medicinal chemistry and material science (Chauncey & Grundon, 1990).

Disease-Modifying Antirheumatic Drug Metabolites

Further extending its application scope, the compound has been studied in the context of disease-modifying antirheumatic drugs (DMARDs). Research focused on synthesizing and analyzing the pharmacological properties of its metabolites, revealing insights into its potential anti-inflammatory effects. This indicates the compound's relevance in pharmaceutical research, particularly in developing treatments for conditions such as rheumatoid arthritis (Baba et al., 1998).

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives, including the subject compound, have shown promising anticancer activities. A study on novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives revealed potent cytotoxicity against various tumor cell lines. These derivatives induced cell cycle arrest and apoptosis, highlighting their potential as anticancer agents. The research identified lead compounds for further optimization, emphasizing the compound's significance in oncological drug development (Chen et al., 2013).

Synthesis and Electrochemical Properties of Tetrasubstituted Tetraphenylethenes

The compound's framework has been utilized in synthesizing tetrasubstituted tetraphenylethenes, exploring their electrochemical properties. This research contributes to the development of materials with potential applications in electronic devices, showcasing the compound's versatility beyond biomedical applications (Schreivogel et al., 2006).

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-28-20-7-6-13(11-21(20)29-2)15-9-18-23(19(26)10-15)17(12-22(27)24-18)14-4-3-5-16(25)8-14/h3-8,11,15,17,25H,9-10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCPCLNEDJZBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)O)C(=O)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.